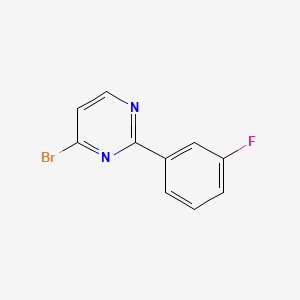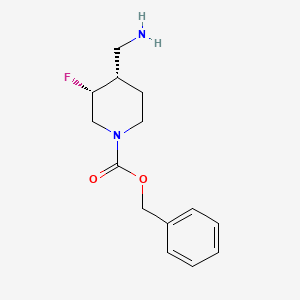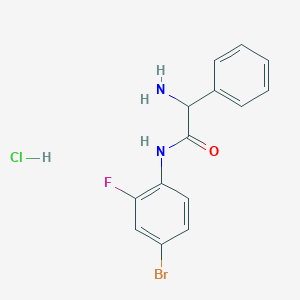
(1-((5-Bromothiophen-2-yl)methyl)piperidin-4-yl)methanol
Overview
Description
“(1-((5-Bromothiophen-2-yl)methyl)piperidin-4-yl)methanol” is a chemical compound with the formula C11H16BrNOS and a molecular weight of 290.22 . It is a derivative of piperidine, a six-membered heterocyclic amine .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The specific molecular structure of “(1-((5-Bromothiophen-2-yl)methyl)piperidin-4-yl)methanol” is not provided in the search results.Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The specific chemical reactions involving “(1-((5-Bromothiophen-2-yl)methyl)piperidin-4-yl)methanol” are not mentioned in the search results.Physical And Chemical Properties Analysis
4-Piperidinemethanol, a related compound, is a cyclic secondary amine. Its standard molar enthalpies of combustion, sublimation, and formation have been determined . The specific physical and chemical properties of “(1-((5-Bromothiophen-2-yl)methyl)piperidin-4-yl)methanol” are not provided in the search results.Scientific Research Applications
Synthesis and Structural Analysis
Studies on compounds with structures similar to "(1-((5-Bromothiophen-2-yl)methyl)piperidin-4-yl)methanol" focus on their synthesis and crystal structure analysis, which is foundational for understanding their chemical properties and potential applications. For instance, the synthesis and crystal structure of related compounds like [1-(Toluene-4-Sulfonyl)-Piperidin-4-yl]-Methanol have been explored, highlighting methods for introducing sulfonyl groups into piperidine structures and analyzing their molecular conformation through X-ray crystallography (Girish et al., 2008). These studies are crucial for designing compounds with desired physical and chemical properties for specific applications.
Nucleophilic Substitution Reactions
Research on thiophene derivatives and their interactions with nucleophiles, such as piperidine, provides insights into the reactivity and potential chemical transformations of thiophene-containing compounds. Kinetic studies of these reactions in various solvents reveal the absence of secondary steric effects, which is significant for synthetic chemistry, particularly in designing reaction conditions for the synthesis of complex molecules (Spinelli et al., 1968).
Catalysis and Alkylation Reactions
The catalytic potential of piperidine derivatives in reactions involving alcohols and amines has been demonstrated in studies focusing on the N-alkylation of amines with primary alcohols over specific catalysts (Kamiguchi et al., 2007). These findings suggest possible applications in synthesizing N-alkylated amines, which are valuable in pharmaceuticals and organic synthesis.
Potential Antimicrobial and Antiproliferative Applications
Although direct applications in drug discovery are not highlighted in the available literature, the synthesis and study of structurally related compounds, such as diphenyl(piperidin-4-yl)methanol derivatives, and their evaluation for antimicrobial and antiproliferative activities suggest a potential interest in exploring similar compounds for biological activities (Mallesha & Mohana, 2014).
Mechanism of Action
The mechanism of action of piperidine derivatives is diverse, as they are used in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The specific mechanism of action of “(1-((5-Bromothiophen-2-yl)methyl)piperidin-4-yl)methanol” is not mentioned in the search results.
Future Directions
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “(1-((5-Bromothiophen-2-yl)methyl)piperidin-4-yl)methanol”, is an important task of modern organic chemistry .
properties
IUPAC Name |
[1-[(5-bromothiophen-2-yl)methyl]piperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNOS/c12-11-2-1-10(15-11)7-13-5-3-9(8-14)4-6-13/h1-2,9,14H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPXSWYOOBGGCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC2=CC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-((5-Bromothiophen-2-yl)methyl)piperidin-4-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-1-[4-(3-chlorophenyl)piperazin-1-yl]ethan-1-one dihydrochloride](/img/structure/B1520701.png)

![tert-Butyl ((5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl)carbamate](/img/structure/B1520705.png)
![5-Bromo-2-ethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1520706.png)
![Benzoic acid, 4-methyl-, 2-[[[(tetrahydro-2-furanyl)methyl]amino]thioxomethyl]hydrazide](/img/structure/B1520709.png)

![Tert-butyl 6-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1520713.png)
![tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate](/img/structure/B1520714.png)



![[1-(6-chloropyrazin-2-yl)-1H-1,2,3-triazol-5-yl]methanol](/img/structure/B1520721.png)
![1-Methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid](/img/structure/B1520722.png)
